(4-(2-Methoxyphenyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone
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Overview
Description
(4-(2-Methoxyphenyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyridinyloxyphenyl group
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . It has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines .
Biochemical Pathways
The activation or blockade of α1-ARs is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . The compound’s interaction with α1-ARs can affect these pathways and their downstream effects.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . The compound showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Result of Action
The compound’s action results in changes at the molecular and cellular levels. Most notably, it affects the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . It also influences the neurotransmitter system, specifically the monoamine neurotransmitters .
Biochemical Analysis
Biochemical Properties
The compound (4-(2-Methoxyphenyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone has been found to interact with alpha1-adrenergic receptors, which are among the most studied G protein-coupled receptors . These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Cellular Effects
In terms of cellular effects, this compound’s interaction with alpha1-adrenergic receptors can influence various cellular processes. For instance, the primary function of alpha1-adrenergic receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to alpha1-adrenergic receptors. The in silico docking and molecular dynamics simulations have identified this compound as a promising lead compound . It exerts its effects at the molecular level through binding interactions with these receptors, potentially influencing enzyme activity and changes in gene expression .
Temporal Effects in Laboratory Settings
Its affinity for alpha1-adrenergic receptors suggests that it may have long-term effects on cellular function, particularly in in vitro or in vivo studies that focus on these receptors .
Metabolic Pathways
Given its interaction with alpha1-adrenergic receptors, it may be involved in pathways related to the metabolism of catecholamines .
Transport and Distribution
Its interaction with alpha1-adrenergic receptors suggests that it may be transported to sites where these receptors are present .
Subcellular Localization
The subcellular localization of this compound is another area that warrants further study. Given its interaction with alpha1-adrenergic receptors, it may be localized to areas of the cell where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Methoxyphenyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the methoxyphenyl group can be introduced via nucleophilic substitution.
Attachment of the Pyridinyloxyphenyl Group: The pyridinyloxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalyst Selection: Choosing efficient and cost-effective catalysts.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice.
Purification Techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Methoxyphenyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as acting on specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
(4-(2-Methoxyphenyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone: can be compared with other piperazine derivatives and methanone compounds, such as:
Uniqueness
- Structural Features : The presence of both methoxyphenyl and pyridinyloxyphenyl groups in the same molecule.
- Reactivity : Unique reactivity patterns due to the combination of functional groups.
- Applications : Specific applications in medicinal chemistry and pharmacology that may not be shared by similar compounds.
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-28-21-10-3-2-9-20(21)25-13-15-26(16-14-25)23(27)18-7-6-8-19(17-18)29-22-11-4-5-12-24-22/h2-12,17H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBRQVAWJWDTTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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